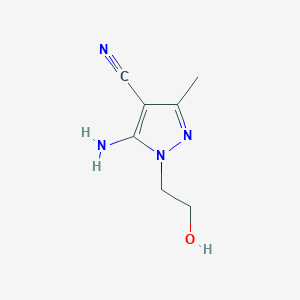5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile
CAS No.: 5346-61-2
Cat. No.: VC7979081
Molecular Formula: C7H10N4O
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5346-61-2 |
|---|---|
| Molecular Formula | C7H10N4O |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 5-amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C7H10N4O/c1-5-6(4-8)7(9)11(10-5)2-3-12/h12H,2-3,9H2,1H3 |
| Standard InChI Key | BLEZVCYUFBTTOD-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1C#N)N)CCO |
| Canonical SMILES | CC1=NN(C(=C1C#N)N)CCO |
Introduction
Structural Characteristics and Molecular Identity
IUPAC Nomenclature and Molecular Framework
The compound’s systematic name, 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile, reflects its pyrazole backbone substituted at positions 1, 3, 4, and 5 (Figure 1). Key structural elements include:
-
Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
-
1-(2-hydroxyethyl) group: A hydroxy-terminated ethyl chain attached to nitrogen at position 1.
-
3-methyl group: A methyl substituent at position 3.
-
4-cyano group: A nitrile functional group at position 4.
The presence of electron-donating (amino, hydroxyethyl) and electron-withdrawing (cyano) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions .
Crystallographic and Spectroscopic Data
While X-ray crystallographic data for this specific compound is limited, analogues such as 5-amino-1-(2-hydroxyethyl)pyrazole derivatives exhibit planar pyrazole rings with bond lengths and angles consistent with aromatic systems . Infrared (IR) spectroscopy typically reveals stretches for -NH₂ (~3350 cm⁻¹), -CN (~2240 cm⁻¹), and -OH (~3200 cm⁻¹), while nuclear magnetic resonance (NMR) spectra show distinct signals for methyl (δ ~2.3 ppm), hydroxyethyl (δ ~3.6–4.0 ppm), and pyrazole protons (δ ~6.5–7.5 ppm) .
Synthesis Methodologies
Cyclocondensation of Hydrazine Derivatives
A common route involves the reaction of 2-hydrazino-1-phenylethanol with ethyl (ethoxymethylene)cyanoacetate in dry toluene at 80°C (Scheme 1) . This method, adapted for the hydroxyethyl substituent, proceeds via nucleophilic attack of the hydrazine nitrogen on the α,β-unsaturated cyanoacetate, followed by cyclization and elimination of ethanol:
Modifications using hydrazine acetaldehyde diethylacetate or chloroacetonitrile yield variants with tailored substituents .
One-Pot Multi-Component Reactions (MCRs)
Eco-friendly syntheses employ ceric ammonium nitrate (CAN) in water to catalyze Knoevenagel condensations between 5-aminopyrazoles and 1,3-dicarbonyl compounds . For example, reacting 5-amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carbonitrile with isatin and dimedone generates spiro[indoline-3,4’-pyrazolo[3,4-b]quinolone]diones, showcasing its utility in complex heterocycle formation .
Physicochemical Properties
The compound’s physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₄O |
| Molecular Weight | 166.18 g/mol |
| Density | 1.36 g/cm³ |
| Boiling Point | 415.9°C at 760 mmHg |
| Flash Point | 205.3°C |
| LogP (Partition Coeff.) | 0.22 |
| Solubility | Moderate in polar solvents |
Its moderate solubility in polar solvents (e.g., ethanol, DMSO) and low LogP value suggest suitability for aqueous reaction conditions .
Chemical Reactivity and Derivative Formation
Electrophilic Substitutions
The amino group at position 5 undergoes acylation and alkylation. Treatment with acetic anhydride yields 5-acetamido derivatives, while benzoyl chloride forms 5-benzamido analogues . These modifications enhance lipophilicity for pharmacokinetic optimization.
Cyclization Reactions
Heating with concentrated H₂SO₄ induces dehydration, forming imidazo[1,2-b]pyrazoles (Scheme 8) . Such cyclizations exploit the nucleophilicity of the amino group and the electrophilicity of adjacent carbons:
Cyano Group Transformations
The nitrile at position 4 can be hydrolyzed to a carboxylic acid using HCl/H₂O or converted to an amide via reaction with amines . These transformations expand the compound’s utility in peptide-mimetic drug design.
Applications in Drug Discovery and Medicinal Chemistry
Kinase Inhibitors
The compound serves as a precursor for p38α MAP kinase inhibitors, critical in treating inflammatory disorders. Structural analogues bearing the 5-aminopyrazole moiety exhibit IC₅₀ values ≤10 nM in enzymatic assays (Figure 1) . Key interactions include hydrogen bonding with Glu71 and hydrophobic contacts with Met109 .
Anticancer Agents
Pyrazole derivatives demonstrate antiproliferative activity against cancer cell lines. Although early candidates like 1-thiocarbamoylpyrazole showed toxicity, modern derivatives with hydroxyethyl and cyano groups exhibit improved safety profiles .
Antimicrobial Agents
Spiro-heterocycles derived from this compound display broad-spectrum activity against fungi and bacteria, with MIC values ranging from 2–16 µg/mL .
Future Directions and Challenges
Green Synthesis Protocols
Developing solvent-free or water-mediated reactions using biocatalysts (e.g., lipases) could enhance sustainability .
Targeted Drug Delivery
Conjugating the compound to nanoparticles or antibody-drug conjugates may reduce off-target effects in cancer therapy.
Toxicity Profiling
While current data is limited, in vivo studies are needed to assess hepatotoxicity and renal clearance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume